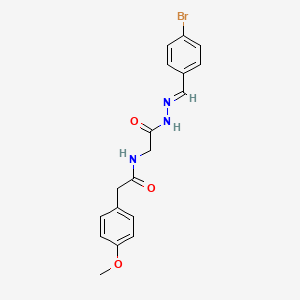

3-(4-甲氧基苯基)-4-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, which “3-(4-Methoxyphenyl)-4-methylpiperidine” could be a part of, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that they are often characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR. Theoretical calculations are often performed using the DFT method .Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Methoxyphenyl)-4-methylpiperidine” are not available, it’s known that protodeboronation of alkyl boronic esters is a significant reaction in the synthesis of related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods. These methods can provide information about geometric parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .作用机制

The exact mechanism of action of 3-(4-Methoxyphenyl)-4-methylpiperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding.

Biochemical and Physiological Effects:

3-(4-Methoxyphenyl)-4-methylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to have significant analgesic and anti-inflammatory effects, as well as neuroprotective effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

One of the main advantages of using 3-(4-Methoxyphenyl)-4-methylpiperidine in lab experiments is its potential as a neuroprotective agent. It has also been shown to have significant analgesic and anti-inflammatory effects, which could be useful in the development of new drugs for pain management. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its usefulness in certain applications.

未来方向

There are a number of potential future directions for research on 3-(4-Methoxyphenyl)-4-methylpiperidine. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent, which could be useful in the development of new drugs for pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

合成方法

The synthesis of 3-(4-Methoxyphenyl)-4-methylpiperidine is a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with piperidine in the presence of sodium hydride.

科学研究应用

有机合成与催化

对可持续有机化合物合成的新的催化方案的研究引起了极大的兴趣。研究人员一直在探索使用离子有机固体作为催化剂。例如,使用 1,3-双(羧甲基)咪唑鎓氯化物作为催化剂,实现了 N-杂环与查耳酮的迈克尔加成反应。这种方法被用于制备具有潜在生物活性的化合物 1-(3,4-二甲氧基苯基)-3-(4-甲氧基苯基)-3-(1H-1,2,4-三唑-1-基)丙烷-1-酮,尽管发生逆迈克尔反应,但收率中等。 两种合成反应(查耳酮的制备和三唑对查耳酮的迈克尔加成)都表现出良好的绿色指标 .

抗氧化和细胞毒性作用

反式阿魏酸的醚和酯衍生物,包括 4-甲氧基苯基丙烯酸酯,已证明对某些肿瘤细胞系具有抗氧化和细胞毒性作用。 这些发现表明其具有潜在的医疗应用.

生物活性与细胞毒性

三唑衍生物,例如 4-甲氧基苯基取代的 1,3-恶唑杂环稠合 1,2,3-三唑,已被评估其细胞毒性活性。 值得注意的是,该化合物对 A431 和 K562 人类肿瘤细胞系的 IC50 值低于 1.9 μg/mL,使其成为一种有效的衍生物 .

安全和危害

属性

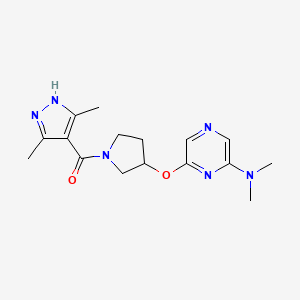

IUPAC Name |

3-(4-methoxyphenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-7-8-14-9-13(10)11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCQBWFBKQDRLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Chloro-2-methylphenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2384711.png)

![4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2384713.png)

![2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2384714.png)

![N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2384717.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2384725.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2384730.png)

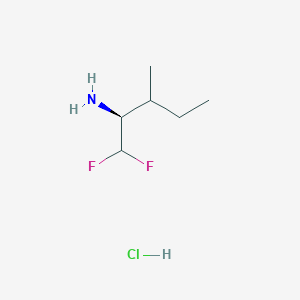

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2384731.png)

![2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid](/img/structure/B2384732.png)